3-(6-氯嘧啶-4-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

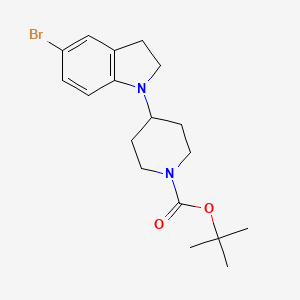

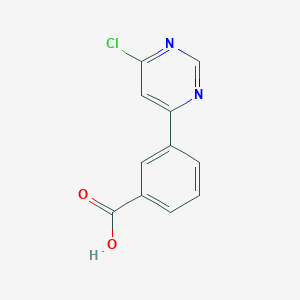

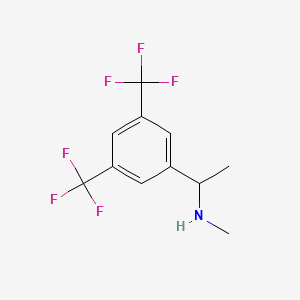

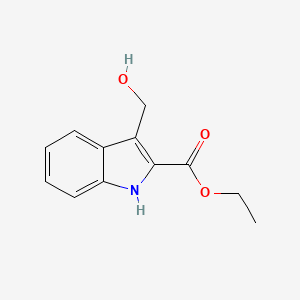

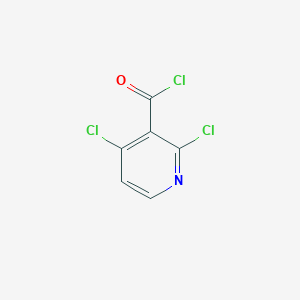

The compound 3-(6-Chloropyrimidin-4-yl)benzoic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a benzoic acid moiety. This structure is indicative of potential biological activity, as pyrimidine derivatives are often explored for their pharmaceutical properties. While the specific compound is not directly studied in the provided papers, related compounds with pyrimidine cores have been synthesized and characterized, suggesting a broader interest in this class of compounds for various applications, including as intermediates in pharmaceutical synthesis and as potential antibacterial agents .

Synthesis Analysis

The synthesis of related pyrimidine compounds typically involves the reaction of substituted benzoic acids with various reagents to form the desired pyrimidine ring. For instance, 2-(pyrimidin-2-yl)benzoic acids have been synthesized using a ring contraction approach starting from 2-carbamimidoylbenzoic acid, which then undergoes intramolecular condensation . Another synthesis route involves the reaction of 2-thiouracil derivatives with halogenating agents to form chloropyrimidine intermediates, which can be further functionalized . These methods highlight the versatility of pyrimidine chemistry and the potential pathways that could be adapted for the synthesis of 3-(6-Chloropyrimidin-4-yl)benzoic acid.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT). For example, the crystal structure of a pyrimidine derivative was determined, revealing a U-shaped conformation and specific dihedral angles between the pyrimidine plane and the benzene rings . Additionally, the molecular geometry and electronic properties of these compounds can be investigated using DFT, providing insights into their reactivity and potential interactions with biological targets .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including benzylation, nitrosation, and hydrogen bonding interactions, which can lead to the formation of polymorphs and supramolecular structures . These reactions are not only important for the synthesis of complex molecules but also for understanding the reactivity and stability of the compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorine can affect these properties, potentially enhancing the compound's biological activity or altering its pharmacokinetic profile. Theoretical calculations, such as those involving molecular electrostatic potential and frontier molecular orbitals, can provide additional information on the chemical reactivity and potential non-linear optical (NLO) properties of these compounds .

科学研究应用

合成条件优化

已经优化了与 3-(6-氯嘧啶-4-基)苯甲酸相关的衍生物(例如 5-甲基-2-(嘧啶-2-基)苯甲酸)的合成,以提高产率和简化操作。利用钯催化的 Negishi 交叉偶联方法并优化反应条件,研究人员简化了这些化合物的合成,这些化合物作为治疗剂(如奥雷辛 Filorexant (MK-6096))开发中的关键分子片段 (Liu、Zhao、Yu 和 Liu,2020)。

荧光探针开发

在检测高活性氧 (hROS) 和过氧化物酶的活性中间体的背景下,已经开发了新的荧光探针。已经合成了 2-[6-(4'-羟基)苯氧基-3H-xanthen-3-on-9-基]苯甲酸及其衍生物,以可靠地检测和区分特定的活性氧,为生物和化学应用提供了有价值的工具 (Setsukinai、Urano、Kakinuma、Majima 和 Nagano,2003)。

探索合成路线

已经开发了合成 2-(嘧啶-2-基)苯甲酸的新方法,这对于创建各种药物和生化化合物至关重要。这些方法涉及用各种化合物对 2-氨基甲酰基苯甲酸进行缩环,展示了合成这些具有生物学意义的衍生物的通用方法 (Hordiyenko、Tkachuk、Shishkanu、Tkachuk 和 Shishkina,2020)。

环境降解研究

黑曲霉降解除草剂氯磺隆乙酯的研究揭示了此类化合物的环境归宿和分解。该研究重点介绍了降解过程中涉及的代谢途径,有助于更好地了解环境生物修复技术 (Sharma、Banerjee 和 Choudhury,2012)。

抗寄生虫特性探索

已经研究了各种苯并噻唑衍生物对婴儿利什曼原虫和阴道毛滴虫等寄生虫的体外抗寄生虫特性。这些研究有助于开发用于对抗寄生虫感染的新型治疗剂,突出了这些化合物的潜在药用价值 (Delmas 等,2002)。

属性

IUPAC Name |

3-(6-chloropyrimidin-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-10-5-9(13-6-14-10)7-2-1-3-8(4-7)11(15)16/h1-6H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMSCKKGELDRSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624687 |

Source

|

| Record name | 3-(6-Chloropyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Chloropyrimidin-4-yl)benzoic acid | |

CAS RN |

579476-50-9 |

Source

|

| Record name | 3-(6-Chloropyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)